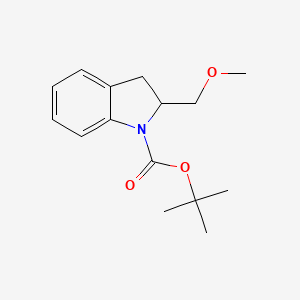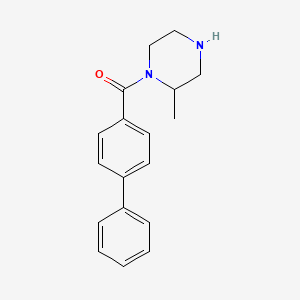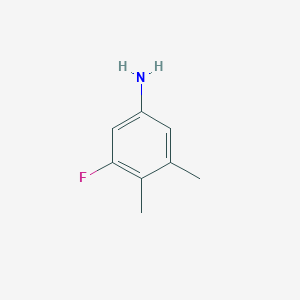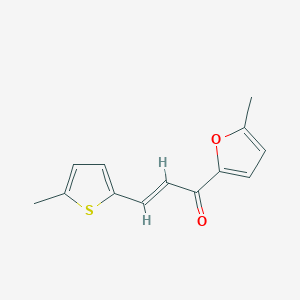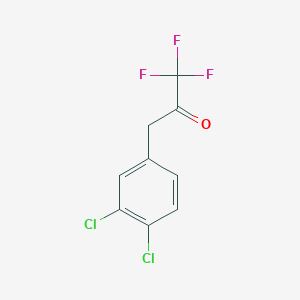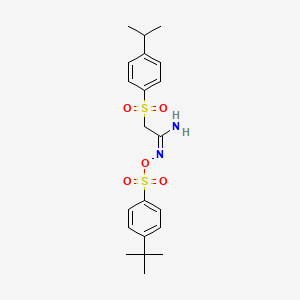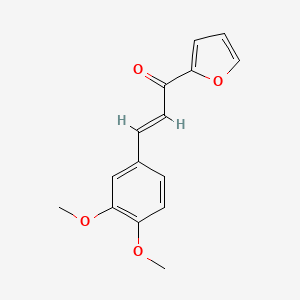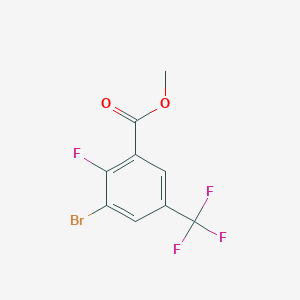
Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate” is a chemical compound with the Inchi Code 1S/C9H5BrF4O2/c1-16-8(15)5-2-4(9(12,13)14)3-6(10)7(5)11/h2-3H,1H3 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its Inchi Code: 1S/C9H5BrF4O2/c1-16-8(15)5-2-4(9(12,13)14)3-6(10)7(5)11/h2-3H,1H3 . This code represents the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 301.04 . More detailed physical and chemical properties may be found in specialized chemical literature or databases.科学研究应用
Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research. It is often used as a starting material for the synthesis of pharmaceuticals, such as inhibitors of the enzyme phosphodiesterase 5. Additionally, this compound has been used in the synthesis of a variety of organic compounds, such as polyphenols and polyanilines. Furthermore, this compound has been used in the synthesis of fluorinated compounds, such as perfluorinated compounds and fluoroalkyl compounds.
作用机制
The mechanism of action of Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate is not well understood. However, it is believed that this compound acts as an inhibitor of the enzyme phosphodiesterase 5. This enzyme is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is a key regulator of many cellular processes. By inhibiting the enzyme, this compound may be able to modulate the activity of cAMP and thus, affect a variety of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may be able to modulate the activity of cAMP and thus, affect a variety of cellular processes. For example, this compound may be able to modulate the activity of proteins involved in cell signaling pathways, as well as proteins involved in the metabolism of lipids and carbohydrates. Additionally, this compound may be able to modulate the activity of enzymes involved in the synthesis of hormones and neurotransmitters.
实验室实验的优点和局限性
Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and is available in large quantities. Additionally, this compound is relatively stable and has a relatively low toxicity. However, this compound is also relatively expensive and can be difficult to purify. Additionally, this compound is not very soluble in water and is not very soluble in organic solvents.
未来方向
There are a number of potential future directions for Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to develop more efficient and cost-effective methods for the synthesis of this compound. Furthermore, further research could be done to develop new applications for this compound, such as in the synthesis of pharmaceuticals or in the synthesis of fluorinated compounds. Finally, further research could be done to develop more efficient and cost-effective methods for the purification of this compound.
合成方法
Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate can be synthesized through a variety of methods, including the reaction of 3-bromo-2-fluorobenzoic acid with trifluoromethanesulfonic anhydride in acetonitrile. The reaction is carried out at room temperature and yields this compound in an 85% yield. Additionally, this compound can be synthesized through the reaction of 2-fluorobenzoic acid with bromotrichloromethane in acetonitrile, followed by treatment with trifluoromethanesulfonic anhydride. This reaction yields this compound in an 83% yield.
安全和危害
“Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate” is associated with several hazard statements including H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .
属性
IUPAC Name |
methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c1-16-8(15)5-2-4(9(12,13)14)3-6(10)7(5)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWUPZNDBKVMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6332588.png)
